2-methoxy-4,5-dimethyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound featuring multiple functional groups, including methoxy, methyl, tetrahydrofuran, indole, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: : The indole core can be reduced to form indoline derivatives.
Substitution: : The benzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of methoxybenzoic acids or methylbenzoic acids.
Reduction: : Production of indoline derivatives.
Substitution: : Formation of various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound could be explored for its therapeutic potential in treating various diseases.
Industry: : It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Indole derivatives often interact with various receptors and enzymes in the body, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features Similar compounds might include other indole derivatives with different substituents or functional groups
List of Similar Compounds
Indomethacin
Sumatriptan
Tryptophan
Serotonin
Biological Activity
The compound 2-methoxy-4,5-dimethyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of the target compound involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:
- Formation of the Indolin Structure : The indolin moiety can be synthesized through cyclization reactions involving appropriate aniline derivatives and carbonyl compounds.
- Introduction of the Tetrahydrofuran Group : This is achieved via cyclization reactions that incorporate tetrahydrofuran derivatives.
- Sulfonamide Formation : The final step involves the reaction of the resulting amine with benzenesulfonyl chloride to form the sulfonamide group.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides demonstrate effective antibacterial activity against a range of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Anticancer Properties
Recent investigations into the anticancer potential of related compounds have revealed promising results. For example, certain derivatives have shown inhibitory effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Table 1: Summary of Biological Activities
Case Studies
A notable study investigated the effects of a closely related compound on triple-negative breast cancer (TNBC). The compound exhibited a significant reduction in tumor growth in vivo models, highlighting its potential as a therapeutic agent against aggressive cancer types. The study reported an IC50 value indicating potent activity against TNBC cells while sparing normal cells, suggesting a favorable therapeutic index .
Another research effort focused on the compound's ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. This inhibition was linked to reduced metastatic potential in animal models, further supporting its role as an anticancer agent .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Enzyme Inhibition : The sulfonamide group may interact with various enzymes involved in metabolic pathways critical for cancer progression.
- Apoptotic Pathways : Activation of caspase cascades leading to programmed cell death has been observed in treated cancer cells.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific checkpoints, thereby inhibiting proliferation.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-14-11-20(28-3)21(12-15(14)2)30(26,27)23-17-7-6-16-8-9-24(18(16)13-17)22(25)19-5-4-10-29-19/h6-7,11-13,19,23H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCOBQPSXVOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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